1-(Tert-butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid

Description

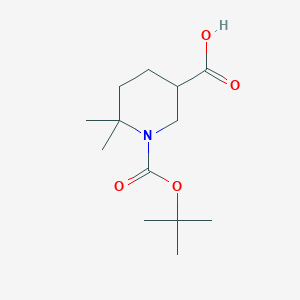

1-(Tert-butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom and two methyl substituents at the 6-position of the piperidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research for constructing PROTACs (PROteolysis TArgeting Chimeras) and other targeted therapeutics . Its Boc group enhances stability during synthetic reactions, while the dimethyl substituents influence steric and electronic properties, affecting solubility and reactivity.

Properties

IUPAC Name |

6,6-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-9(10(15)16)6-7-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAWWEGUAJKCED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CN1C(=O)OC(C)(C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729061 | |

| Record name | 1-(tert-Butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269755-64-7 | |

| Record name | 1-(tert-Butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-6,6-dimethylpiperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid typically involves the protection of the amine group on the piperidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to ensure the selective formation of the Boc-protected amine.

Industrial Production Methods: Industrial production of Boc-protected compounds, including this compound, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Substitution: Nucleophilic substitution reactions where the Boc-protected amine can be further functionalized.

Common Reagents and Conditions:

Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions under basic conditions.

Major Products:

Scientific Research Applications

Organic Synthesis

Boc-DMPA is predominantly used as an intermediate in organic synthesis. Its Boc group serves as a protective group for amines, allowing chemists to selectively modify other functional groups without interference from the amine functionality. The compound can be deprotected under mild acidic conditions to yield the corresponding amine.

Key Reactions Involving Boc-DMPA:

- Nucleophilic Substitution : The carboxylic acid can be converted into various derivatives such as esters or amides.

- Coupling Reactions : Boc-DMPA can participate in peptide synthesis where the Boc group protects the amino group during coupling with other amino acids.

Pharmaceutical Development

Boc-DMPA is integral in the development of pharmaceutical agents due to its ability to facilitate complex synthetic pathways. It has been utilized in the synthesis of various drug candidates, particularly those targeting neurological disorders.

Case Studies:

- Synthesis of Neuroactive Compounds : Research has demonstrated that derivatives of Boc-DMPA can be synthesized and evaluated for their activity against specific receptors involved in neurotransmission. These compounds have shown promise in preclinical trials for treating conditions like depression and anxiety.

- Peptide Synthesis : The compound is frequently employed in the synthesis of cyclic peptides, which have enhanced stability and bioactivity compared to linear peptides.

Mechanism of Action

The mechanism by which 1-(tert-butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid exerts its effects primarily involves the protection of amine groups. The Boc group stabilizes the amine by forming a carbamate linkage, which can be selectively removed under acidic conditions . This protection allows for the selective functionalization of other reactive sites on the molecule without interference from the amine group .

Comparison with Similar Compounds

Structural and Molecular Analysis

The table below compares structural features, molecular weights, and commercial availability of the target compound with analogs:

*Estimated based on structural similarity to C₁₇H₂₃NO₄ (phenyl analog) after replacing phenyl (C₆H₅) with two methyl groups (C₂H₆).

Key Observations :

- Molecular Weight: Phenyl analogs (e.g., C₁₇H₂₃NO₄) exhibit higher molecular weights (~305 g/mol) than the dimethyl variant (~257 g/mol), impacting lipophilicity and bioavailability.

- Ring Size : Azepane derivatives (7-membered ring) differ in conformational flexibility compared to piperidine-based compounds .

Biological Activity

1-(Tert-butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid (CAS: 1269755-64-7) is a chemical compound that plays a significant role in organic synthesis and pharmaceutical development. Notably, it serves as an intermediate in the synthesis of various bioactive compounds. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.33 g/mol

- IUPAC Name : this compound

- Purity : Typically available in purities ranging from 95% to 97% .

The biological activity of this compound is largely attributed to its ability to inhibit cyclin-dependent kinase 9 (CDK9), which is crucial for the regulation of transcription and cell cycle progression. Inhibition of CDK9 can lead to decreased proliferation of cancer cells and is a target for anti-cancer therapies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | IC50 Value | Reference |

|---|---|---|

| CDK9 Inhibition | < 1 µM | |

| Angiotensin Converting Enzyme (ACE) Inhibition | 0.07 µM | |

| Cytotoxicity in Cancer Cell Lines | Varies |

Case Study 1: CDK9 Inhibition

Research has demonstrated that derivatives of this compound exhibit potent inhibition against CDK9. For instance, a modified derivative showed an IC50 value less than 1 µM, indicating strong potential for therapeutic applications in oncology .

Case Study 2: ACE Inhibition

In another study, the compound was evaluated for its ability to inhibit ACE, which plays a critical role in blood pressure regulation. The original compound exhibited an IC50 value of 0.07 µM, showcasing its effectiveness compared to other tested compounds . This suggests that it may be beneficial in treating hypertension.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that include protection and deprotection strategies using the tert-butoxycarbonyl (BOC) group. Its applications extend beyond synthetic chemistry into medicinal chemistry due to its structural features that enhance bioactivity .

Q & A

Q. What are the critical steps for synthesizing 1-(Tert-butoxycarbonyl)-6,6-dimethylpiperidine-3-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by functionalization at the 3-carboxylic acid position. Key steps include:

- Boc Protection : Use di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) to protect the amine group .

- Carboxylic Acid Formation : Hydrolysis of esters or oxidation of alcohols using reagents like KMnO₄ or Jones reagent, monitored by TLC or HPLC .

- Optimization : Employ factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial experiment can identify optimal conditions for yield and purity .

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral data should researchers prioritize?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm Boc group integration (δ ~1.4 ppm for tert-butyl protons) and piperidine ring conformation .

- HPLC/MS : Verify purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 305.37) .

- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Emergency Response : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and consult a physician immediately .

Advanced Research Questions

Q. How can computational chemistry improve reaction pathway predictions for derivatives of this compound?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates, reducing trial-and-error experimentation .

- Reaction Path Search : Tools like GRRM or AFIR simulate alternative pathways, identifying low-energy routes for carboxyl group functionalization .

- Data Integration : Feed experimental results (e.g., failed reactions) into machine learning models to refine computational predictions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Cross-Validation : Compare NMR data with X-ray crystallography (if crystals are obtainable) to confirm stereochemistry .

- Dynamic NMR : Investigate conformational flexibility (e.g., chair-flipping in piperidine) causing split signals .

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous peaks .

Q. How can researchers design experiments to explore the steric effects of the 6,6-dimethyl group on reactivity?

- Comparative Studies : Synthesize analogs without methyl groups and compare reaction rates (e.g., esterification kinetics) .

- Molecular Dynamics Simulations : Model steric hindrance in docking studies to predict regioselectivity in nucleophilic attacks .

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to assess steric vs. electronic influences .

Q. What methodologies address low yields in Boc deprotection under acidic conditions?

- Alternative Deprotection Agents : Test TFA in DCM vs. HCl/dioxane to minimize side reactions .

- In Situ Monitoring : Use inline IR spectroscopy to detect Boc cleavage in real time and adjust reaction duration .

- Protecting Group Alternatives : Explore acid-labile groups (e.g., Fmoc) if Boc proves unstable in downstream reactions .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Detailed Logs : Document solvent batch numbers, humidity levels, and stirring rates, as minor variations can alter outcomes .

- Open-Source Platforms : Share raw NMR/HPLC data via repositories like Zenodo to facilitate cross-lab validation .

- Automated Reaction Systems : Use flow chemistry setups to standardize temperature and mixing .

Q. What statistical approaches are suitable for analyzing variability in catalytic reactions involving this compound?

- ANOVA : Identify significant factors (e.g., catalyst type, solvent) contributing to yield variance .

- Principal Component Analysis (PCA) : Reduce multidimensional data (e.g., reaction time, temperature, pH) to key variables .

- Bayesian Optimization : Iteratively refine conditions using probabilistic models to maximize efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.